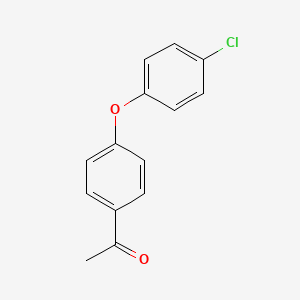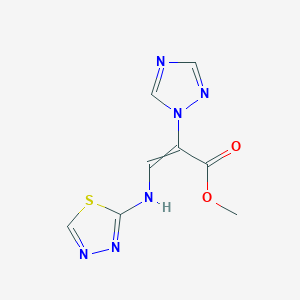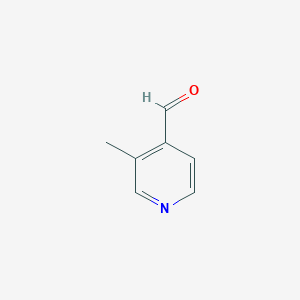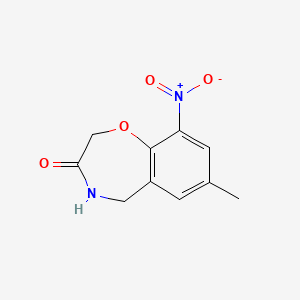
1-(4-(4-クロロフェノキシ)フェニル)エタノン
説明
1-(4-(4-Chlorophenoxy)phenyl)ethanone is a chemical compound with a structure consisting of a phenyl ring attached to an ethanone group, with a 4-chlorophenoxy group . It is a ketone compound that may be used in various chemical and pharmaceutical applications .
Synthesis Analysis
The synthesis of 1-(4-(4-Chlorophenoxy)phenyl)ethanone involves the use of diphenoxy ether and dichloromethane, with anhydrous A1C13 . The reaction solution is slowly poured into 10% ice in dilute hydrochloric acid, stirred for 30 minutes, and then washed with 3 x 100 ml of water . The product is then concentrated under reduced pressure and recrystallized to give an off-white solid .Molecular Structure Analysis
The molecular formula of 1-(4-(4-Chlorophenoxy)phenyl)ethanone is C14H11ClO2 . Its average mass is 246.689 Da and its monoisotopic mass is 246.044754 Da .Chemical Reactions Analysis
This compound serves as a reactant in the preparation of a fungicide that targets plant pathogenic fungi . The mechanism of Ullmann reaction was studied in the synthesis of this compound .Physical And Chemical Properties Analysis
1-(4-(4-Chlorophenoxy)phenyl)ethanone appears as white or off-white crystals . More detailed physical and chemical properties are not available in the search results.科学的研究の応用
医薬品中間体
1-(4-(4-クロロフェノキシ)フェニル)エタノンは、さまざまな医薬品化合物の合成における重要な中間体として役立ちます。 その化学構造は、特に抗炎症剤や鎮痛剤の分野における新しい治療薬の開発につながる可能性のある修飾を可能にします .
農薬生産
この化合物は、農薬の生産に使用されます。 そのフェノールエーテルとして作用する能力は、除草剤や殺虫剤の合成において貴重な前駆体となり、農業害虫の防除に貢献しています .
石油化学工業
石油化学工業では、1-(4-(4-クロロフェノキシ)フェニル)エタノンは化学中間体として使用されます。 それは、プラスチック、合成ゴム、染料の製造の基礎となるさまざまな石油化学製品の合成において役割を果たします .
化学合成
この化合物は、化学合成プロセスに関与しており、そこで複雑な有機分子の作成のためのビルディングブロックとして使用されます。 他の化学的実体との反応性は、幅広い合成製品を作成する可能性を広げます .
材料科学
材料科学では、この化学物質は、ユニークな特性を持つ新しい材料を作成する可能性について調査されています。 研究者は、材料の性能を高めるために、ポリマーやコーティングへの組み込みを調査しています .
医療研究
1-(4-(4-クロロフェノキシ)フェニル)エタノンは、特に薬物送達システムの研究において、医療研究にも存在します。 その構造的特性は、医薬製剤の有効性と安定性を向上させるために利用できる可能性があります .
産業用途
工業的には、それはさまざまな製造プロセスにおける特殊化学物質として用途があります。 その汎用性は、生産効率と工業製品の品質の向上につながる可能性があります .
作用機序
- The primary targets of 1-(4-(4-chlorophenoxy)phenyl)ethanone are not explicitly documented in the available literature. However, it is an important intermediate used for the synthesis of the agrochemical difenoconazole, which serves as an efficient triazole fungicide for controlling common plant diseases .
Target of Action
生化学分析
Biochemical Properties
1-(4-(4-Chlorophenoxy)phenyl)ethanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity .
Cellular Effects
1-(4-(4-Chlorophenoxy)phenyl)ethanone affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of 1-(4-(4-Chlorophenoxy)phenyl)ethanone involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific receptors or enzymes, leading to changes in their activity. For instance, it can inhibit the activity of certain kinases, which are involved in cell signaling pathways. This inhibition can result in altered cellular responses and gene expression patterns .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-(4-Chlorophenoxy)phenyl)ethanone can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under certain conditions but may degrade over time when exposed to light or heat. Long-term effects on cellular function have been studied in both in vitro and in vivo settings, showing that prolonged exposure can lead to changes in cell viability and function .
Dosage Effects in Animal Models
The effects of 1-(4-(4-Chlorophenoxy)phenyl)ethanone vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Toxic or adverse effects at high doses include liver toxicity and oxidative stress .
Metabolic Pathways
1-(4-(4-Chlorophenoxy)phenyl)ethanone is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to the formation of metabolites that may have different biological activities. The compound can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of 1-(4-(4-Chlorophenoxy)phenyl)ethanone within cells and tissues involve specific transporters and binding proteins. The compound can be transported across cell membranes by passive diffusion or active transport mechanisms. Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation. These interactions can influence the compound’s activity and function .
Subcellular Localization
1-(4-(4-Chlorophenoxy)phenyl)ethanone exhibits specific subcellular localization, which can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy production .
特性
IUPAC Name |
1-[4-(4-chlorophenoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-10(16)11-2-6-13(7-3-11)17-14-8-4-12(15)5-9-14/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQBBOAJYBGKHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374024 | |
| Record name | 1-[4-(4-Chlorophenoxy)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41150-48-5 | |
| Record name | 1-[4-(4-Chlorophenoxy)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41150-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(4-Chlorophenoxy)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-(4-CHLOROPHENOXY)PHENYL)ETHANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[(3-methoxy-2-naphthyl)methyl]aniline](/img/structure/B1363508.png)
![2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1363510.png)







